2-Propenoic acid, 3-(3-methoxyphenyl)-
Overview
Description
This compound is characterized by its molecular formula C10H10O3 and a molecular weight of 178.187 g/mol . It is a member of the broader class of cinnamic acids, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 2-propenoic acid, 3-(3-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the condensation of 3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Propenoic acid, 3-(3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, yielding saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propenoic acid, 3-(3-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Medicine: Its potential therapeutic effects, including anti-inflammatory and anticancer activities, are being explored in various preclinical studies.
Mechanism of Action
The mechanism of action of 2-propenoic acid, 3-(3-methoxyphenyl)- involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress. This antioxidant activity is primarily attributed to the presence of the methoxy group on the aromatic ring, which stabilizes the resulting phenoxy radical . Additionally, its interactions with various molecular targets and pathways involved in inflammation and cancer are subjects of ongoing research.
Comparison with Similar Compounds
2-Propenoic acid, 3-(3-methoxyphenyl)- can be compared with other hydroxycinnamic acids such as:
Ferulic Acid: 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid, known for its strong antioxidant properties and use in skincare products.
Caffeic Acid: 3-(3,4-dihydroxyphenyl)-2-propenoic acid, which has potent antioxidant and anti-inflammatory activities.
p-Coumaric Acid: 3-(4-hydroxyphenyl)-2-propenoic acid, commonly found in various plants and known for its antioxidant properties.
The uniqueness of 2-propenoic acid, 3-(3-methoxyphenyl)- lies in its specific substitution pattern on the aromatic ring, which influences its reactivity and biological activity.
Properties
IUPAC Name |
3-(3-methoxyphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPNXAULYJPXEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501035148 | |
Record name | 3-Methoxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501035148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6099-04-3 | |
Record name | 3-Methoxycinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6099-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501035148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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